Unmatched FPR2 Selectivity vs. FPR1: Over 5,000-Fold Window
MMK1 demonstrates exceptional selectivity for human FPR2 over FPR1. In calcium flux assays using HEK293 cells transfected with human receptors, MMK1 activates FPR2 with an EC50 of <2 nM, while requiring >10,000 nM to activate FPR1, resulting in a selectivity window exceeding 5,000-fold . In contrast, the pan-agonist WKYMVm activates both FPR1 and FPR2 with high potency (EC50 values in the sub-nanomolar range) and lacks this subtype discrimination . This stark difference in selectivity is further corroborated by a 2025 comparative study, which explicitly identified MMK1 as specific for human FPR2, with no measurable FPR1 activity [1].
| Evidence Dimension | Receptor selectivity (EC50 ratio FPR1 / FPR2) |
|---|---|
| Target Compound Data | EC50 (hFPR2) <2 nM; EC50 (hFPR1) >10,000 nM |
| Comparator Or Baseline | WKYMVm (pan-FPR agonist): EC50 (hFPR2) ≈75 pM; EC50 (hFPR1) <1 nM |
| Quantified Difference | Selectivity ratio >5,000 for MMK1 vs. ~10 for WKYMVm |
| Conditions | Calcium flux in HEK293 cells transiently expressing human FPR1 or FPR2 |
Why This Matters
This unparalleled selectivity eliminates FPR1-mediated confounding signals, enabling unambiguous attribution of observed effects to FPR2 activation—critical for target validation and phenotypic screening.
- [1] Jack, C. E., Thomson, C. M., Dall'Angelo, S., Thompson, D., & Hislop, J. N. (2025). Investigation into ligand selectivity and bias at the formyl peptide receptor family. Journal of Pharmacology and Experimental Therapeutics, 393(1), 103764. https://doi.org/10.1016/j.jpet.2025.103764 View Source
